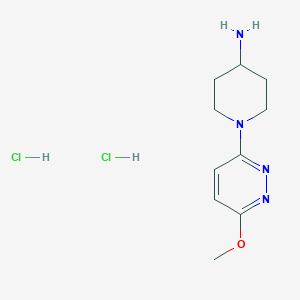

![molecular formula C13H17NOSi B1469525 6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 1346446-98-7](/img/structure/B1469525.png)

6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

説明

The compound “6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The trimethylsilyl ethynyl group is a common functional group in organic chemistry, often used in synthesis .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-[(Trimethylsilyl)ethynyl]pyridine have been synthesized through palladium-catalyzed intramolecular bis-silylation . This involves the reaction of a bromo-pyridine with ethynylbenzene derivatives in the presence of a palladium catalyst .科学的研究の応用

Application 1: Fluorescent Sensors for Nitroaromatic Explosives

- Summary of the Application : Trimethylsilylethynyl-substituted pyrene doped materials have been studied as fluorescent sensors towards nitroaromatic compounds in solutions and vapor phase .

- Methods of Application : Three prototypes of fluorescent materials for vapor sensing were prepared via electrospinning and drop-casting onto the melamine formaldehyde foam with the fluorophore as a pure solid or as a dopant in the polystyrene matrix .

- Results or Outcomes : The fluorophore and solid fluorescent materials based on it have high detection limits towards nitroaromatic compounds within the range of 10^−8 to 10^−9 M in acetonitrile solution and within the up to ppb range in the vapor phase . All prototypes can be used as sensor materials exhibiting good sensitivity and selectivity for detecting nitro-containing explosives in the vapor phase for real-time application .

Application 2: Derivatization of Non-Volatile Compounds

- Summary of the Application : Trimethylsilyl groups are used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .

- Methods of Application : Chemists sometimes use a trimethylsilylating reagent to perform this derivatization .

- Results or Outcomes : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .

Application 3: Synthesis of Poly(2-ethynyl-N-iodopyridinium iodide)

- Summary of the Application : 2-Ethynylpyridine has been used to synthesize poly(2-ethynyl-N-iodopyridinium iodide) .

- Methods of Application : The synthesis was achieved via in-situ uncatalyzed polymerization .

- Results or Outcomes : The details of the results or outcomes were not specified in the source .

Application 4: Synthesis of Pyridine-Fused Siloles

- Summary of the Application : The synthesis of pyridine-fused siloles under the conditions of the Sonogashira coupling reaction is described .

- Methods of Application : The reactions of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of PdCl .

- Results or Outcomes : The details of the results or outcomes were not specified in the source .

Application 5: Sensor Application of Pyrene Derivative

- Summary of the Application : A sensor application of pyrene derivative 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene, further abbreviated as F, toward NACs in solution and vapor phases .

- Methods of Application : The methods of application were not specified in the source .

- Results or Outcomes : The details of the results or outcomes were not specified in the source .

特性

IUPAC Name |

2-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOSi/c1-16(2,3)8-6-11-9-12-5-4-7-15-13(12)14-10-11/h9-10H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFBUIUTXLKOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC2=C(N=C1)OCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

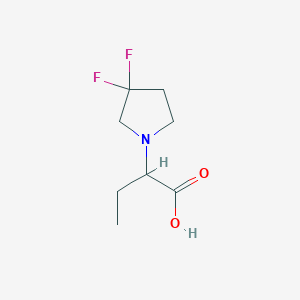

![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)